4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol
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Overview
Description
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This particular compound is notable for its unique structure, which includes both a phenol group and a trifluoromethyl-substituted phenyl group connected by an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol can be achieved through several methods. One common approach involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to produce 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves the reduction of this intermediate by zinc powder to yield the desired compound with a yield of 71% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and monomers, as well as in the synthesis of diaryl ethers.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethenyl linkage.
4-(Trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a phenol group
Uniqueness
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol is unique due to its combination of a phenol group, a trifluoromethyl-substituted phenyl group, and an ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
40474-07-5 |
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Molecular Formula |
C15H11F3O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-7-3-11(4-8-13)1-2-12-5-9-14(19)10-6-12/h1-10,19H |
InChI Key |
MYLRTMLNZICOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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